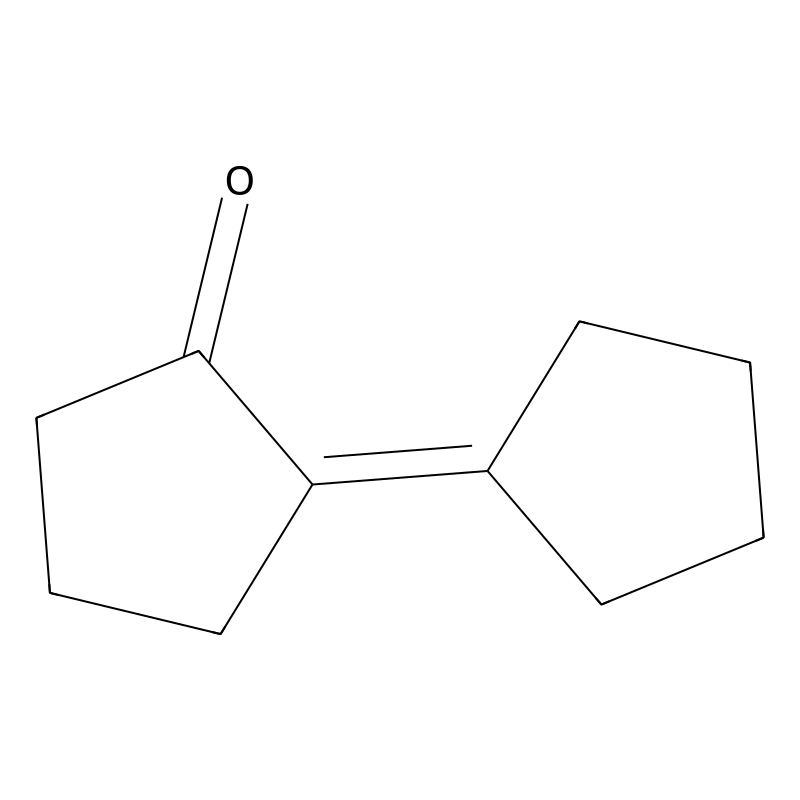

2-Cyclopentylidenecyclopentanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Cyclopentylidenecyclopentanone (2-CPC) is a well-known organic compound with the chemical formula C₁₀H₁₄O. Its synthesis has been reported in various scientific publications, with modifications to optimize yield and reaction conditions. Researchers have employed different techniques, including aldol condensation and Claisen condensation, to obtain 2-CPC [, ].

Reactivity and Reaction Mechanisms:

The presence of the α,β-unsaturated carbonyl group in 2-CPC makes it a versatile intermediate in organic synthesis. Studies have explored its reactivity in various reactions, including Diels-Alder cycloadditions, Michael additions, and ring-opening polymerizations [, , ]. Understanding the reaction mechanisms involved in these transformations is crucial for the development of new synthetic strategies and functional materials.

Potential Applications:

While 2-CPC itself doesn't have established applications, its role as a building block for more complex molecules holds promise in various fields. Researchers have investigated its potential for the synthesis of:

- Pharmaceutically active compounds: The unique structure of 2-CPC can be incorporated into drug candidates, potentially leading to novel therapeutic agents [].

- Functional materials: 2-CPC can be used as a starting material for the synthesis of polymers with desirable properties, such as specific conductivity or thermal stability [].

Current Research Trends:

The current research on 2-cyclopentylidenecyclopentanone primarily focuses on:

- Developing efficient and sustainable synthetic methods: Researchers are exploring new approaches to synthesize 2-CPC using readily available starting materials and environmentally friendly conditions [].

- Exploring its reactivity in novel transformations: Uncovering new reaction pathways involving 2-CPC can expand its utility in organic synthesis and potentially lead to the discovery of new functional materials and therapeutic agents [].

2-Cyclopentylidenecyclopentanone, also known as bicyclopentyliden-2-one, is an organic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. This compound features a unique bicyclic structure derived from cyclopentanone, which contributes to its distinct chemical properties and reactivity. The compound is primarily utilized in scientific research due to its potential applications in various fields, including organic synthesis and medicinal chemistry .

Currently, there is no scientific research available on the mechanism of action of 2-CPC in biological systems.

- No data is currently available on the specific hazards or safety concerns associated with 2-CPC. As with any unknown compound, it is advisable to handle it with proper laboratory safety protocols.

- Oxidation: The compound can be oxidized to yield ketones or carboxylic acids, commonly using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form alcohols or other reduced derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The compound participates in substitution reactions where functional groups are replaced by other groups, with reagents varying based on the substituent.

The major products formed from these reactions depend on specific conditions and reagents used.

Research into the biological activity of 2-cyclopentylidenecyclopentanone has revealed its potential use in the development of peptidase IV inhibitors, which are significant in the treatment of type 2 diabetes. The mechanism of action involves inhibiting enzyme activity that regulates glucose levels in the body. This makes the compound a candidate for further studies aimed at therapeutic applications .

The synthesis of 2-cyclopentylidenecyclopentanone can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of cyclopentanone with n-valeric aldehyde in the presence of an alcoholic solution of piperidine. This reaction typically requires heating to facilitate condensation.

- Industrial Production: In industrial settings, continuous-flow systems may be utilized for synthesis. For instance, isomerization of 2-pentylidenecyclopentanone can occur in a fixed-bed glass reactor at temperatures ranging from 300°C to 320°C .

2-Cyclopentylidenecyclopentanone has several applications across various fields:

- Chemical Industry: It serves as an intermediate in the synthesis of complex organic compounds.

- Biological Research: The compound is explored for its potential in developing therapeutic agents.

- Fragrance Production: It is used in creating synthetic fragrances.

- Fuel Blends: The compound can improve octane characteristics and reduce exhaust toxicity when incorporated into fuel blends .

Studies on the interaction of 2-cyclopentylidenecyclopentanone with various biological targets are ongoing. Its role as a peptidase IV inhibitor highlights its potential for regulating glucose metabolism. Further research into its interactions may reveal additional therapeutic applications and mechanisms .

Several compounds share structural or functional similarities with 2-cyclopentylidenecyclopentanone:

| Compound Name | Structural Formula | Key Features |

|---|---|---|

| Cyclopentanone | C₅H₈O | Precursor for synthesizing 2-cyclopentylidenecyclopentanone. |

| 2-Pentylidenecyclopentanone | C₁₀H₁₂O | Intermediate in synthesis processes. |

| 2-Pentylcyclopent-2-en-1-one | C₁₀H₁₂O | Formed through isomerization; related structure. |

Uniqueness: The uniqueness of 2-cyclopentylidenecyclopentanone lies in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to these similar compounds. Its diverse applications and ability to undergo various chemical transformations further enhance its value in research and industry .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant